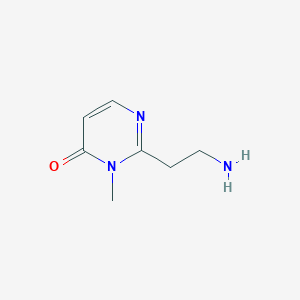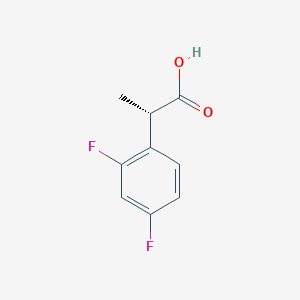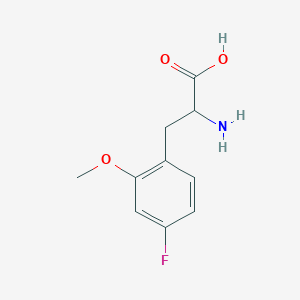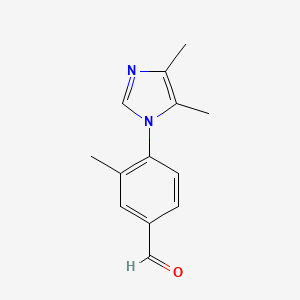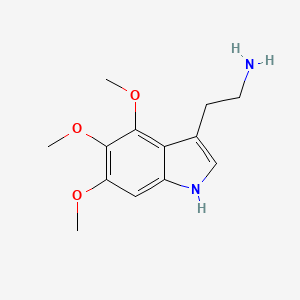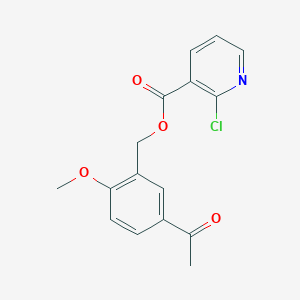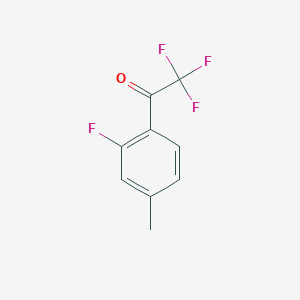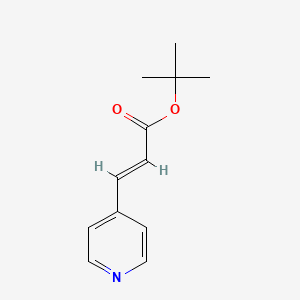
tert-Butyl (E)-3-(4-Pyridyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (E)-3-(4-Pyridyl)acrylate: is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound features a tert-butyl group, a pyridyl group, and an acrylate moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-3-(4-Pyridyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions: tert-Butyl (E)-3-(4-Pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety into alcohols or other reduced forms.
Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while reduction can produce pyridyl alcohols.
科学研究应用
Chemistry: tert-Butyl (E)-3-(4-Pyridyl)acrylate is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used to study the interactions between acrylates and biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and versatility make it a valuable component in various industrial processes.
作用机制
The mechanism of action of tert-Butyl (E)-3-(4-Pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can undergo polymerization reactions, forming long-chain polymers. The pyridyl group can interact with metal ions, facilitating coordination chemistry and catalysis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
相似化合物的比较
tert-Butyl acrylate: Similar in structure but lacks the pyridyl group.
4-Pyridyl acrylate: Contains the pyridyl group but lacks the tert-butyl group.
tert-Butyl (E)-3-(2-Pyridyl)acrylate: Similar structure with a different position of the pyridyl group.
Uniqueness: tert-Butyl (E)-3-(4-Pyridyl)acrylate is unique due to the combination of the tert-butyl, pyridyl, and acrylate groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
tert-butyl (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+ |
InChI 键 |
YTBPAPQPPDTSIM-SNAWJCMRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=NC=C1 |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



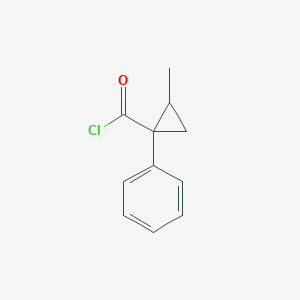
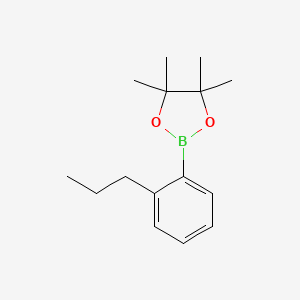
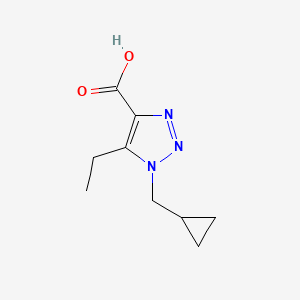
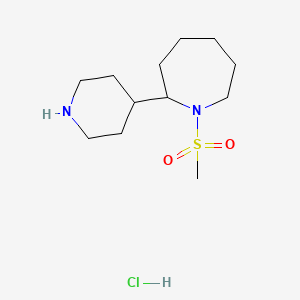
![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
